1-(3,5-Diacetoxyphenyl)-1-bromoethane
Overview
Description
Synthesis Analysis
The synthesis of related brominated organic compounds involves multi-step procedures, including the use of bromine or brominated intermediates in combination with other organic or inorganic reagents. For instance, compounds like 1-bromo-1-lithioethene have been synthesized through reactions with aldehydes and ketones, showcasing the versatility of brominated compounds in organic synthesis (Novikov & Sampson, 2005).
Molecular Structure Analysis
Structural analysis of brominated organic compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, reveals their conformational stability and orientation, which are crucial for understanding their reactivity and properties. These analyses often employ techniques like NMR, X-ray diffraction, and computer simulations (Khazhiev et al., 2018).
Chemical Reactions and Properties
Brominated compounds participate in a variety of chemical reactions, demonstrating a range of reactivities due to the presence of the bromine atom. For example, 1-bromo-1-lithioethene shows distinct reactions with different electrophiles, leading to various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).
Physical Properties Analysis
The physical properties of brominated organic compounds are influenced by their molecular structure. Studies on compounds like 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane have detailed their phase behavior, melting points, and solubility, providing insights into their potential applications in various fields (Khazhiev et al., 2018).
Chemical Properties Analysis
The chemical properties of brominated organic compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their utilization in synthesis and material science. The reactivity of 1-bromo-1-lithioethene with aldehydes, ketones, and other electrophiles exemplifies the chemical versatility of brominated compounds (Novikov & Sampson, 2005).
Scientific Research Applications
Synthesis and Material Applications
Liquid Crystalline Dendrimeric Polymers : The synthesis of thermotropic nematic liquid crystalline dendrimeric polymers, such as 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)decane and its bromo derivative, demonstrates the potential use of related compounds in the development of new materials with unique properties (Percec & Kawasumi, 1992).
Catalyst-Transfer Polycondensation : A study on Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene) showcases the use of bromo-containing compounds in catalyst-transfer polycondensation, a method significant in polymer science (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Chemical Reactions and Synthesis
Electrochemical Reductive Coupling : Research on the electrochemical reductive coupling of bromoethyl acetate to produce 1,4-butanediol diacetate highlights the role of bromo-containing compounds in electrochemical synthesis and the potential for industrial applications (Cipris, 1978).
Synthesis of Morpholine Derivatives : A novel synthesis approach for cis-3,5-disubstituted morpholine derivatives using bromoethyl compounds illustrates the utility of such compounds in organic synthesis and the creation of complex molecular structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Antimicrobial Studies
- Synthesis and Antimicrobial Screening : The synthesis of certain bromo-containing 1,3-dione derivatives and their metal complexes, along with their antimicrobial properties, highlights the potential biomedical applications of these compounds (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Molecular Structure and Analysis
- Molecular-Packing Analysis : A study involving 1-(4-Bromophenyl)-3-ethyl-(3,5,6,7-tetra-Oacetyl1,2-dideoxy-D-glycero-fl-D-talo-heptofuranoso) provides insights into molecular packing and structural analysis, crucial for understanding the physical properties of such compounds (Estrada, Conde, & Márquez, 1987).
properties
IUPAC Name |
[3-acetyloxy-5-(1-bromoethyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHBERCPPDDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463870 | |
Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Diacetoxyphenyl)-1-bromoethane | |
CAS RN |
1026420-83-6 | |
Record name | 1-(3,5-DIACETOXYPHENYL)-1-BROMOETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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